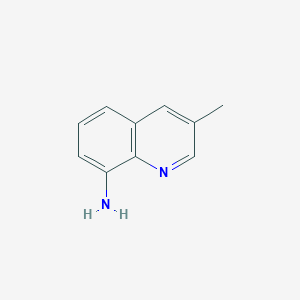

3-Methylquinolin-8-amine

Description

Properties

IUPAC Name |

3-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVIVCVGRVZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313284 | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-71-3 | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylquinolin 8 Amine and Its Analogs

Direct Synthesis Strategies for the 3-Methylquinolin-8-amine Core

The construction of the this compound scaffold can be approached through various synthetic routes, including modern catalytic methods and classic cyclization reactions.

Palladium-Catalyzed Amination Routes to N-Substituted 3-Methylquinolin-8-amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology is highly effective for the synthesis of aryl amines from aryl halides and primary or secondary amines. jk-sci.com In the context of this compound, this reaction would typically involve the coupling of an 8-halo-3-methylquinoline with an amine in the presence of a palladium catalyst and a strong base. jk-sci.com

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine. libretexts.orgjk-sci.com A strong base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amide complex. chemeurope.com The final step is reductive elimination, which yields the N-substituted this compound product and regenerates the Pd(0) catalyst. libretexts.orgjk-sci.com The choice of phosphine (B1218219) ligands, such as BINAP or DPPF, is crucial for the reaction's success, particularly when using primary amines. wikipedia.orgjk-sci.com

Intramolecular Cyclization Approaches to 8-Aminoquinolines

Classic methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions, can be adapted to produce 8-aminoquinoline (B160924) derivatives. For the synthesis of the 3-methyl substituted core, a key approach involves the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde (B47417) and paraformaldehyde. google.com This method directly yields 3-methylquinoline-8-sulfonic acid, a precursor that can be converted to the corresponding 8-amino derivative. google.com

Another relevant approach is the Povarov reaction, an inverse-demand aza-Diels-Alder reaction, which can be used to synthesize substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org More recent strategies also include iodine-mediated desulfurative cyclization, which can form the quinoline framework through an intramolecular cycloaddition process. nih.gov

Preparation of Key Precursors: 3-Methylquinoline-8-sulfonic Acid and Sulfonyl Chloride

The synthesis of this compound often proceeds through key intermediates such as 3-methylquinoline-8-sulfonic acid and its corresponding sulfonyl chloride.

A documented method for preparing 3-methylquinoline-8-sulfonic acid starts from 2-aminobenzenesulfonic acid, which undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent. google.com

To obtain 3-methylquinoline-8-sulfonyl chloride , the sulfonic acid is treated with a chlorinating agent. One patented method uses bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic base. google.com An alternative synthesis route begins with aniline (B41778), which is reacted with propionic acid to form N-phenylpropanamide. This intermediate then undergoes cyclization to yield 2-chloro-3-methylquinoline, followed by reduction to 3-methylquinoline (B29099), and finally, chlorosulfonation to produce 3-methylquinoline-8-sulfonyl chloride. google.com

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified. The 8-amino group is often converted into an amide, which then acts as a directing group for regioselective functionalization of the quinoline ring. wikipedia.orgnih.gov

Regioselective Functionalization of the Quinoline Ring System

The presence of the 8-amido directing group allows for precise chemical modifications at specific positions on the quinoline scaffold.

A highly efficient and regioselective bromination at the C5 position of 8-aminoquinoline amides has been developed using copper-promoted methods. beilstein-journals.orgbeilstein-journals.org This reaction provides a direct route to C5-halogenated quinoline derivatives. beilstein-journals.org The process typically employs an N-(quinolin-8-yl)benzamide as the substrate and an alkyl bromide as the bromine source. beilstein-journals.orgbeilstein-journals.org

The reaction is carried out in dimethyl sulfoxide (B87167) (DMSO), often with a copper catalyst such as copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), and a base like potassium carbonate (K₂CO₃). beilstein-journals.orgbeilstein-journals.org The methodology demonstrates excellent site selectivity for the C5 position, a broad substrate scope, and provides good to excellent yields. beilstein-journals.orgbeilstein-journals.org Both activated alkyl bromides (e.g., ethyl bromoacetate) and unactivated alkyl bromides can be used effectively. beilstein-journals.org Another approach utilizes hydrogen bromide (HBr) as the brominating agent with DMSO acting as a mild oxidant, also promoted by a copper catalyst. nih.gov

| Catalyst | Base | Bromine Source | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂·H₂O (20 mol%) | K₂CO₃ | Ethyl bromoacetate | 100 °C | 93% | beilstein-journals.orgbeilstein-journals.org |

| CuCl₂ (20 mol%) | K₂CO₃ | Ethyl bromodifluoroacetate | 100 °C | 32% | rsc.org |

| CuSO₄·5H₂O (20 mol%) | - | HBr (aq) | 100 °C | 73% | nih.gov |

| FeCl₃ (20 mol%) | K₃PO₄ | Ethyl bromoacetate | 100 °C | 65% | beilstein-journals.orgresearchgate.net |

The scope of this bromination reaction is extensive, tolerating a wide variety of substituents on the benzamide (B126) portion of the molecule. beilstein-journals.orgresearchgate.net Benzamides with both electron-donating and electron-withdrawing groups react efficiently, affording the desired C5-brominated products in excellent yields, often between 92-99%. beilstein-journals.orgresearchgate.net This demonstrates the practical utility of the method for creating a diverse library of functionalized 8-aminoquinoline derivatives. beilstein-journals.org

Ruthenium-Catalyzed Remote C5-Sulfonation of N-Alkyl-8-Aminoquinolines

A significant advancement in the functionalization of the quinoline ring is the remote C5-selective sulfonation of 8-aminoquinoline derivatives. This reaction is catalyzed by ruthenium and provides a method for direct C-H bond activation at a position distant from the directing amino group. wikipedia.org The process typically involves reacting an N-alkyl-8-aminoquinoline substrate with a sulfonyl chloride in the presence of a ruthenium catalyst. wikipedia.orgresearchgate.net

The reaction is generally carried out in a sealed tube under an inert atmosphere (argon). The key components of the catalytic system include a ruthenium source, such as [RuCl2(p-cymene)]2, and a base, like potassium carbonate (K2CO3). researchgate.net The mixture is heated in a suitable solvent, for instance, 1,2-dimethoxyethane (B42094) (DME), at elevated temperatures, typically around 120°C for several hours. researchgate.net This methodology has demonstrated moderate to high yields and exhibits high regioselectivity for the C5 position, along with good tolerance for various functional groups. wikipedia.org Mechanistic studies suggest the reaction may proceed through a radical pathway involving a bifunctional ruthenium-catalytic cycle. wikipedia.org

| Substrate (1) | Sulfonyl Chloride (2) | Product (3) | Yield |

|---|---|---|---|

| N-(tert-butyl)-6-methylquinolin-8-amine (1e) | 4-methylbenzene-1-sulfonyl chloride (2a) | N-(tert-butyl)-6-methyl-5-tosylquinolin-8-amine (3ea) | 62% |

| N-(tert-butyl)-3,6-dimethylquinolin-8-amine (1h) | 4-methylbenzene-1-sulfonyl chloride (2a) | N-(tert-butyl)-3,6-dimethyl-5-tosylquinolin-8-amine (3ha) | 63% |

Modifications at the 8-Amino Group

The 8-amino group of the quinoline scaffold serves as a versatile handle for introducing a wide array of chemical moieties, leading to the development of hybrid molecules with diverse properties.

Synthesis of 8-Aminoquinoline-1,2,3-triazole Hybrid Derivatives

A prominent method for modifying the 8-amino group is through the formation of 1,2,3-triazole hybrids. This is often achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". pharmacy180.com This reaction allows for the efficient and regioselective coupling of an azide-functionalized 8-aminoquinoline with a terminal alkyne, or vice versa, to produce 1,4-disubstituted 1,2,3-triazole regioisomers. pharmacy180.com

The synthesis typically begins with the appropriate 8-aminoquinoline derivative, which is then linked to either an azide (B81097) or an alkyne. This functionalized quinoline is then reacted with a complementary alkyne or azide partner in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO4·5H2O and a reducing agent such as sodium ascorbate. pharmacy180.com This approach has been successfully used to create libraries of novel quinoline-1,2,3-triazole hybrid compounds. pharmacy180.com

| 8-Aminoquinoline Derivative | Coupling Partner | Key Reagents | Reaction Type |

|---|---|---|---|

| Azide-containing alkyl aminoquinoline | Alkyne-derived compounds | CuSO4·5H2O, Sodium ascorbate | CuAAC Click Chemistry |

| Propargylated 8-aminoquinoline | Organic azides | Cu(I) catalyst | [3+2] Cycloaddition |

Conjugation with Amino Acids and Other Biological Moieties

The 8-amino group can be acylated to form amide bonds, enabling conjugation with amino acids and other biologically relevant molecules. This strategy is employed to create hybrid derivatives that combine the quinoline scaffold with the structural and functional diversity of amino acids. The synthesis involves a condensation reaction between an 8-quinolinamine and an N-protected amino acid. nih.gov

The reaction is typically facilitated by a coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). nih.gov The amino group of the amino acid is protected, commonly with a butoxycarbonyl (Boc) group, to ensure selective amide bond formation at the carboxylic acid terminus. Following the coupling reaction, the protecting group can be removed to yield the final conjugate. mdpi.com This method allows for the incorporation of both hydrophobic (e.g., Leu, Phe) and hydrophilic (e.g., Lys, Arg) amino acids, which can influence the biological activity of the resulting molecule. nih.gov

| 8-Quinolinamine Substrate | Amino Acid (N-protected) | Coupling Agent | Solvent | Product Type |

|---|---|---|---|---|

| 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamines | N-α-Boc-hydrophobic amino acids (Leu, Ile, Phe, etc.) | DCC | CH2Cl2 | Protected amino acid derivatives |

| 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamines | N-α-Boc-hydrophilic amino acids (Lys, Orn, etc.) | DCC | CH2Cl2 | Protected amino acid derivatives |

Formation of Triazine Derivatives

Triazine derivatives can be synthesized from 8-aminoquinoline by leveraging the nucleophilicity of the amino group. A common and effective precursor for this transformation is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution by amines. dtic.mil

The reaction between 8-aminoquinoline and cyanuric chloride can be performed in a stepwise manner. By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to substitute one, two, or all three chlorine atoms with the 8-aminoquinoline moiety. dtic.mil The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct. dtic.mil This synthetic route provides a straightforward method for attaching the 8-aminoquinoline scaffold to a 1,3,5-triazine (B166579) core.

| Triazine Precursor | Amine Nucleophile | Base | Reaction Type | Key Feature |

|---|---|---|---|---|

| Cyanuric Chloride | 8-Aminoquinoline | Sodium Carbonate or Sodium Hydroxide | Nucleophilic Aromatic Substitution | Stepwise substitution of chlorine atoms is possible dtic.mil |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthetic methodologies for modifying the this compound framework each offer distinct advantages in terms of efficiency and selectivity.

Ruthenium-Catalyzed C5-Sulfonation : This method stands out for its high regioselectivity. Directing C-H functionalization to the remote C5 position is a significant challenge, and this catalytic system achieves it with impressive precision, offering moderate to high yields (e.g., 62-63%). wikipedia.orgresearchgate.net The efficiency is dependent on the specific substrates, but its primary strength lies in the selective introduction of a sulfonyl group at a site that is not easily accessible through classical electrophilic aromatic substitution.

Synthesis of 1,2,3-Triazole Hybrids : The use of CuAAC or "click chemistry" is renowned for its high efficiency, near-quantitative yields, and exceptional selectivity, exclusively forming the 1,4-disubstituted triazole isomer. pharmacy180.com The reactions are robust, proceed under mild conditions, and are tolerant of a wide range of functional groups, making this a highly efficient and versatile method for linking the 8-aminoquinoline core to other molecular fragments. pharmacy180.com

Conjugation with Amino Acids : Standard peptide coupling reactions using agents like DCC are generally efficient, providing good to excellent yields of the desired amide conjugates. nih.gov The selectivity is controlled by the use of N-protected amino acids, which prevents self-coupling and ensures that the reaction occurs specifically between the 8-amino group and the carboxylic acid. The efficiency can be influenced by the steric hindrance of both the quinoline derivative and the amino acid side chain.

Formation of Triazine Derivatives : The reaction of 8-aminoquinoline with cyanuric chloride is a highly efficient process. The selectivity of the reaction can be precisely controlled by manipulating the reaction temperature and stoichiometry. For instance, reacting the components at a low temperature typically leads to monosubstitution, while higher temperatures favor disubstitution and trisubstitution. This controllable selectivity makes it a powerful tool for constructing a variety of 8-aminoquinoline-substituted triazine structures.

Chemical Reactivity and Mechanistic Aspects of 3 Methylquinolin 8 Amine Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) core, particularly when substituted with the electron-donating 8-amino group, is activated towards electrophilic aromatic substitution. The amino group directs incoming electrophiles primarily to the ortho and para positions, namely the C7 and C5 positions of the quinoline ring. By protecting the highly reactive amino group, for instance through acetylation, the reaction can be controlled to favor monosubstitution. For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using various alkyl bromides as the bromine source. beilstein-journals.org

Conversely, nucleophilic aromatic substitution on the electron-rich quinoline ring is generally challenging and typically requires the presence of a good leaving group, such as a halogen, at an activated position (e.g., C2 or C4). Studies on 2,4-dihalo-8-methylquinolines have shown that the C4 position is kinetically more reactive towards nucleophiles than the C2 position. researchgate.net Reactions with nucleophiles like sodium azide (B81097) have been shown to selectively substitute the halogen at the C4 position. researchgate.net The resulting aminoquinolines can be synthesized from these halo-precursors via methods like the Staudinger reaction, which involves the formation of a phosphazene intermediate followed by hydrolysis. researchgate.net

C-H Functionalization Strategies Directed by 8-Aminoquinoline Moiety

The 8-aminoquinoline (8-AQ) moiety is a powerful and widely used bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group form a stable five-membered chelate ring with a metal center (e.g., Palladium, Rhodium, Nickel, Copper). This coordination brings the catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization.

This strategy has been employed to forge a variety of new bonds, including C-C, C-N, and C-O bonds, at positions that would be otherwise difficult to access. While ortho C-H activation is common, the 8-AQ group is particularly notable for its ability to direct functionalization at remote positions, such as the C5 position of the quinoline ring. shu.ac.uk For instance, palladium-catalyzed C-H arylation using 8-aminoquinoline as a directing group has been developed to introduce aryl groups. researchgate.netnih.gov Nickel-catalyzed reactions have been used for the arylation of C(sp³)–H bonds. acs.org

Table 1: Examples of 8-Aminoquinoline Directed C-H Functionalization

| Metal Catalyst | Coupling Partner | Functionalization Site | Reaction Type |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides | C(sp²)–H | Arylation researchgate.netnih.gov |

| Nickel (Ni) | Iodoarenes | C(sp³)–H | Arylation acs.org |

| Copper (Cu) | Alkyl Bromides | C5–H | Bromination beilstein-journals.org |

| Cobalt (Co) | Tert-butyl nitrite | C5–H | Nitration shu.ac.uk |

Cycloaddition and Condensation Reactions Involving the Amine Functionality

The primary aromatic amine at the C8 position of 3-Methylquinolin-8-amine is a key site for condensation reactions. It readily reacts with aldehydes and ketones to form the corresponding Schiff bases or imines. This imine formation is a versatile transformation, providing a platform for further synthetic modifications.

One of the notable applications of this reactivity is in the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this context, the 8-aminoquinoline derivative can react with formaldehyde (B43269) and a suitable amine to yield aminomethylated products. nih.gov

The imines derived from 8-aminoquinolines can also potentially participate in cycloaddition reactions. For example, the Castagnoli–Cushman reaction involves the cycloaddition of imines with homophthalic anhydride (B1165640) to produce poly-substituted lactam products. mdpi.com While specific examples involving this compound are not prevalent, the fundamental reactivity of the amine group suggests its suitability for such transformations. The imine acts as the electrophilic component, reacting with a suitable diene or 1,3-dipole. For instance, N-sulfonyl oxaziridines can rearrange to form carbonyl imine dipoles, which can be trapped in cycloaddition reactions with imines to form novel heterocyclic systems. nih.gov

Oxidative and Reductive Transformations

The this compound molecule possesses sites susceptible to both oxidation and reduction. The 8-amino group, being an aniline (B41778) derivative, is sensitive to oxidation and can lead to complex product mixtures, including polymerization or the formation of quinone-imine structures under strong oxidizing conditions. However, controlled oxidation is a key step in many synthetic protocols involving quinolines. For instance, the synthesis of quinoline derivatives often involves an oxidative cyclization or a dehydrogenation step to form the aromatic ring. sci-hub.se

Reductive transformations can target the quinoline ring system. While the aromatic rings are generally stable, catalytic hydrogenation under specific conditions (e.g., using catalysts like platinum, palladium, or nickel) can reduce the heterocyclic pyridine (B92270) ring of the quinoline system. Complete reduction of the entire aromatic system requires more forcing conditions. The cleavage of the 8-aminoquinoline directing group from its amide derivatives can also be achieved through reductive or oxidative methods, highlighting the redox versatility of the moiety. sci-hub.se

Reaction Mechanism Elucidation through Advanced Studies

The mechanisms of reactions involving 8-aminoquinoline derivatives, particularly in C-H functionalization, have been the subject of extensive research, including experimental and computational studies. For nickel-catalyzed C(sp³)–H arylation directed by an 8-aminoquinoline-derived amide, mechanistic studies have identified paramagnetic Ni(II) complexes as key species that undergo the C-H activation step. acs.orgchemrxiv.org Density Functional Theory (DFT) calculations and Hammett analysis suggest a concerted oxidative addition mechanism for the functionalization step. acs.org These studies also revealed that the choice of base is critical; for instance, sodium carbonate can hinder catalysis by forming a deleterious off-cycle resting state, whereas bases like sodium tert-butoxide can lead to improved catalytic performance under milder conditions. acs.org

In copper- and cobalt-catalyzed remote C-H functionalization reactions of 8-aminoquinolines, a Single Electron Transfer (SET) mechanism is often proposed. shu.ac.uk In this pathway, the metal catalyst, such as Co(II), is oxidized to a more potent Co(III) species. This species then facilitates a SET from the electron-rich quinoline ring, generating a quinoline radical cation. This highly reactive intermediate then couples with the functionalizing agent (e.g., an NO₂ radical) before a final demetallation step furnishes the product. shu.ac.uk For electrophilic substitution, mechanistic insights have been gained from Tf₂O-promoted reactions which proceed through the formation of highly reactive imidoyl triflate and nitrilium triflate intermediates. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Methylquinolin 8 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-Methylquinolin-8-amine is expected to reveal distinct signals for each of its ten protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, which is dictated by the aromatic quinoline (B57606) core, the electron-donating amino group (-NH₂), and the methyl group (-CH₃).

The aromatic region of the spectrum would likely display a complex pattern of signals corresponding to the six protons on the quinoline ring system. The protons H-2 and H-4 on the pyridine (B92270) ring, being adjacent to the nitrogen atom, are expected to be the most deshielded. The methyl group at position 3 will influence the signal of H-2 and H-4. The protons on the benzene (B151609) ring (H-5, H-6, H-7) will be affected by the electron-donating amino group at C-8, which typically shifts ortho and para protons upfield. The -NH₂ protons would appear as a broad singlet, and the -CH₃ protons as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.5 | s (singlet) | - |

| H-4 | ~7.8 | s (singlet) | - |

| H-5 | ~7.3 | dd (doublet of doublets) | J₅,₆ ≈ 8.0, J₅,₇ ≈ 1.5 |

| H-6 | ~7.2 | t (triplet) | J₆,₅ ≈ 8.0, J₆,₇ ≈ 8.0 |

| H-7 | ~6.9 | dd (doublet of doublets) | J₇,₆ ≈ 8.0, J₇,₅ ≈ 1.5 |

| 8-NH₂ | ~4.5 | br s (broad singlet) | - |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct signals are expected for the ten carbon atoms of the quinoline ring and one signal for the methyl carbon. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

The presence of the nitrogen atom in the quinoline ring and the amino substituent significantly affects the chemical shifts. Carbons adjacent to the nitrogen (C-2, C-8a) and the carbon bearing the amino group (C-8) are particularly noteworthy. Based on data for 3-methylquinoline (B29099) and other substituted quinolines, the methyl group at C-3 causes a downfield shift for C-3 itself and influences the shifts of neighboring carbons publish.csiro.au. The amino group at C-8 is expected to cause a significant upfield shift for C-7 (ortho) and C-5 (para) and a downfield shift for the attached C-8.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~130 |

| C-4a | ~128 |

| C-5 | ~115 |

| C-6 | ~127 |

| C-7 | ~110 |

| C-8 | ~145 |

| C-8a | ~138 |

Note: These are predicted values based on known substituent effects on the quinoline ring system publish.csiro.au. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons: H-5 with H-6, and H-6 with H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (except the NH₂ protons) to its corresponding carbon signal, for instance, the methyl protons (~2.5 ppm) to the methyl carbon (~18 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. A key expected correlation would be between the methyl protons (3-CH₃) and the H-4 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₀H₁₀N₂), the exact mass is 158.0844 g/mol nih.gov. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 158.

The fragmentation pattern provides valuable structural information. The quinoline ring is relatively stable, but characteristic fragmentations can be predicted. The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Loss from Parent Ion |

|---|---|---|

| 158 | [C₁₀H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M-H]⁺ | Loss of a hydrogen radical |

| 143 | [M-CH₃]⁺ | Loss of a methyl radical |

| 131 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |

The fragmentation would likely begin with the loss of a hydrogen atom to give a stable ion at m/z 157, or the loss of the methyl radical to produce a fragment at m/z 143. Another common fragmentation pathway for quinolines is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z 131.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and methyl group.

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system would produce a series of sharp bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong absorption band around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C₈-NH₂) would likely appear in the 1250-1340 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 and ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H Stretch | Quinoline Ring |

| ~2950 | Aliphatic C-H Stretch | Methyl (-CH₃) |

| ~1620, ~1580, ~1500 | C=C and C=N Stretch | Aromatic Ring |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

This comprehensive spectroscopic analysis, combining various NMR techniques, mass spectrometry, and infrared spectroscopy, provides a robust framework for the complete structural confirmation and characterization of this compound.

Computational Chemistry and Theoretical Investigations of 3 Methylquinolin 8 Amine and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methylquinolin-8-amine, DFT calculations can illuminate its electronic properties, which are fundamental to its reactivity and potential interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com

For quinoline (B57606), the parent compound of this compound, DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV. scirp.org The introduction of methyl and amino groups at the 3 and 8 positions, respectively, is expected to modulate this value. The electron-donating nature of the amino group and the weak electron-donating effect of the methyl group would likely raise the HOMO energy and potentially lower the LUMO energy, leading to a smaller energy gap and thus, increased reactivity compared to the unsubstituted quinoline.

Another important aspect revealed by DFT is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule. acs.org It is used to predict how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are susceptible to nucleophilic attack, are colored blue. For this compound, the nitrogen atom of the quinoline ring and the amino group would be expected to be electron-rich regions, indicating their potential role in forming hydrogen bonds and other intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of Quinoline Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline scirp.org | -6.646 | -1.816 | -4.83 |

Note: This table provides illustrative data for related compounds to demonstrate the typical outputs of DFT calculations. Specific values for this compound would require dedicated computational studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The goal is to identify the binding mode and estimate the binding affinity, which is often represented by a docking score. A lower docking score generally indicates a more favorable binding interaction.

The 8-aminoquinoline (B160924) scaffold is a well-known pharmacophore, particularly in the development of antimalarial drugs. researchgate.netresearchgate.net Derivatives of 8-aminoquinoline have been shown to interact with various targets in the Plasmodium falciparum parasite. For instance, molecular docking studies of 1,2,4,5-tetraoxane-8-aminoquinoline hybrids have shown strong interactions with Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), with binding affinities ranging from -6.3 to -10.9 kcal/mol. researchgate.net These scores were superior to that of the standard drug chloroquine (B1663885) (-6.1 kcal/mol), suggesting a high potential for inhibitory activity. researchgate.net

In a hypothetical docking study of this compound against a relevant biological target, the molecule would be placed into the binding site of the protein. The simulation would then explore various conformations and orientations of the ligand, calculating the interaction energy for each pose. The final output would provide a docking score and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For example, the amino group at the 8-position and the quinoline nitrogen could act as hydrogen bond donors and acceptors, respectively, forming key interactions within a binding pocket.

Table 2: Example Docking Scores of Quinoline Derivatives Against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) |

|---|---|

| Rilpivirine (Standard Drug) nih.gov | -8.56 |

| Quinoline-pyrimidine derivative 4 nih.gov | -10.67 |

| Quinoline-pyrimidine derivative 5 nih.gov | -10.38 |

Note: This table shows docking scores for different quinoline derivatives against a specific enzyme to illustrate the data generated from molecular docking studies. The target and scores for this compound would vary depending on the protein being investigated.

In Silico Prediction of Pharmacokinetic Properties (ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early-stage screening and optimization of drug candidates, thereby reducing the time and cost of drug development.

Several key descriptors are used to predict the ADME profile of a molecule. These include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.

Topological Polar Surface Area (TPSA): Predicts cell permeability and oral bioavailability.

Hydrogen Bond Donors and Acceptors: Important for solubility and binding to biological targets.

For this compound, these properties can be computationally predicted. The PubChem database provides computed values for several of these descriptors. These predictions suggest that this compound has properties that are generally favorable for a potential drug candidate, such as a molecular weight under 500 g/mol and a moderate lipophilicity (XLogP3 = 2.2). nih.gov These values fall within the ranges defined by guidelines like Lipinski's Rule of Five, which are used to assess the drug-likeness of a compound.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 158.20 g/mol | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

These in silico predictions provide a preliminary assessment of the compound's potential to be absorbed and distributed in the body. Further computational studies could also predict its metabolic fate and potential for toxicity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Understanding the preferred conformations of this compound is important as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. While the quinoline ring system is largely planar and rigid, the orientation of the amino group can be a subject of conformational analysis.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. acs.org In an MD simulation, the movements of atoms and molecules are calculated over a period of time, offering insights into the flexibility, stability, and conformational changes of the molecule. For this compound, an MD simulation could be performed on the molecule alone in a simulated physiological environment (e.g., in water) or when it is bound to a target protein.

When simulating the ligand-protein complex, MD can be used to assess the stability of the binding pose predicted by molecular docking. mdpi.com The simulation can reveal whether the key interactions are maintained over time and whether the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored. A low and stable RMSD value suggests a stable binding mode. These simulations can also highlight conformational changes in the protein that may occur upon ligand binding. Such studies have been performed on other quinoline derivatives to establish the stability of their interactions with enzymes like ATM kinase. mdpi.com

Biological Activities and Mechanistic Pathways of 3 Methylquinolin 8 Amine Derivatives

Antimalarial Activity of 8-Aminoquinoline (B160924) Scaffolds

The 8-aminoquinoline class of compounds has long been a cornerstone of antimalarial therapy, with primaquine (B1584692) being a notable example. nih.gov These compounds are particularly valued for their activity against the liver stages of Plasmodium parasites, including the dormant hypnozoites of Plasmodium vivax and Plasmodium ovale, which are responsible for disease relapse. nih.gov

Efficacy Against Plasmodium Species

Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of activity against various Plasmodium species that infect humans and other animals. This includes efficacy against Plasmodium falciparum, the most virulent species causing malaria in humans, as well as P. vivax, P. ovale, and the rodent malaria parasite Plasmodium berghei. nih.govnih.gov The potency of these compounds can vary significantly based on their chemical structure. For instance, some 8-aminoquinoline derivatives have shown to be an order of magnitude more potent than primaquine against P. falciparum clones.

| Compound Derivative | Plasmodium Species | Activity (IC50) | Reference |

|---|---|---|---|

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | P. falciparum (D6, chloroquine-sensitive) | 20 ng/mL | nih.gov |

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | P. falciparum (W2, chloroquine-resistant) | 22 ng/mL | nih.gov |

| 8-Aminoquinoline-Cu-5-iodouracil Complex | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | nih.gov |

| 8-Aminoquinoline-Cu-5-nitrouracil Complex | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | nih.gov |

Mechanistic Insights into Antimalarial Action

The precise mechanism of antimalarial action for 8-aminoquinolines is complex and not fully elucidated, though it is widely believed to involve the generation of reactive oxygen species (ROS). It is thought that these compounds are metabolized into redox-active intermediates, which can interfere with the parasite's mitochondrial electron transport chain. This disruption leads to oxidative stress and ultimately cell death. Another proposed mechanism is the inhibition of hematin (B1673048) polymerization. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Some 8-aminoquinoline derivatives have been shown to inhibit this process, leading to a buildup of toxic heme and parasite death.

Structure-Activity Relationships (SAR) for Enhanced Potency

The antimalarial potency of 8-aminoquinoline derivatives is highly dependent on their molecular structure. Modifications at various positions of the quinoline (B57606) ring and the amino side chain can significantly impact activity.

Key SAR findings include:

Substitution at the 5-position of the quinoline ring with alkoxy or aryloxy groups has been shown to confer significant blood-stage antimalarial activity.

The nature of the substituent at the 4-position can influence activity, with a methyl group sometimes being a feature of potent compounds.

The length and composition of the side chain at the 8-position are critical for activity. The presence of a primary terminal amino group is often associated with maximum activity and lower toxicity.

Substitution on the quinoline nucleus can modulate both efficacy and toxicity. For example, the introduction of a methoxy (B1213986) group at the 6-position is generally considered important for optimal activity.

Antimicrobial Activity

In addition to their well-established antimalarial effects, derivatives of 8-aminoquinoline, including those of 3-Methylquinolin-8-amine, have demonstrated a promising range of antimicrobial activities.

Antibacterial Spectrum and Potency

Several studies have highlighted the antibacterial potential of 8-aminoquinoline derivatives against a variety of Gram-positive and Gram-negative bacteria. The mechanism of antibacterial action is thought to involve the chelation of metal ions essential for bacterial enzyme function and the disruption of the bacterial cell membrane. The specific spectrum of activity and potency are influenced by the substitution pattern on the quinoline ring.

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 8-Aminoquinoline-Cu-5-iodouracil Complex | Plesiomonas shigelloides | Active | nih.gov |

| 8-Aminoquinoline-Cu-5-nitrouracil Complex | Shigella dysenteriae | Active | nih.gov |

| Quinoline-1,2,3-triazole hybrid (9a) | Escherichia coli | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Pseudomonas aeruginosa | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Klebsiella pneumoniae | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Enterococcus faecalis | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Staphylococcus aureus | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Streptococcus pneumoniae | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Bacillus subtilis | Potent | researchgate.net |

Antifungal Efficacy

The antifungal properties of 8-aminoquinoline derivatives have also been investigated, with some compounds showing efficacy against pathogenic fungi. The proposed mechanism of antifungal action is similar to the antibacterial mechanism, involving metal ion chelation and membrane disruption. Research has shown that certain hybrid molecules incorporating the 8-aminoquinoline scaffold exhibit significant activity against fungal strains such as Candida albicans and Candida parapsilosis. researchgate.net

| Compound Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinoline-1,2,3-triazole hybrid (9a) | Candida albicans | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (9a) | Candida parapsilosis | Potent | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (S1) | Candida albicans | 62.5 | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (S1) | Candida parapsilosis | 31.25 | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (S2) | Candida albicans | 62.5 | researchgate.net |

| Quinoline-1,2,3-triazole hybrid (S2) | Candida parapsilosis | 31.25 | researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), is well-documented. The primary proposed mechanism of action is their ability to chelate metal ions that are essential for the metabolic processes of microbes. By binding to these metal ions, the compounds can disrupt crucial enzymatic functions within the bacterial cell, leading to growth inhibition and cell death.

For instance, 8-hydroxyquinoline (8-HQ) demonstrates potent antimicrobial activity against various bacteria, including Staphylococcus aureus, by chelating metal ions such as Mn2+, Zn2+, and Cu2+, thereby disrupting the metal homeostasis in bacterial cells. Some iron complexes of 8-hydroxyquinoline have been shown to exhibit a dual mechanism of action. This "push-and-pull" effect involves the transport of iron into the bacterial cell, which can have bactericidal effects, combined with the chelation of other essential intracellular metal ions. This dual action can significantly enhance the antimicrobial potency compared to the parent compound alone. While these mechanisms have been elucidated for 8-hydroxyquinoline and its derivatives, it is proposed that this compound derivatives may exert their antimicrobial effects through similar pathways involving metal ion chelation and disruption of microbial metabolic processes.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of compounds in the development of new anticancer agents. Their therapeutic potential stems from various mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.

In Vitro and In Vivo Anticancer Efficacy Studies

Numerous in vitro studies have demonstrated the cytotoxic effects of various quinoline derivatives against a range of human cancer cell lines. The position and nature of substituents on the quinoline ring play a crucial role in determining the compound's anticancer activity.

For example, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones displayed cytotoxic activity in the low micromolar range against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines. Similarly, certain 2-chloro N-substituted amino quinolines have shown activity against non-small cell lung cancer cell lines (A549). One such derivative, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to have an IC50 value of 29.4 μM.

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 | 0.91 |

| 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b) | A549 | 29.4 |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | 0.53 |

| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 | 1.14 |

This table is for illustrative purposes and includes data for various quinoline derivatives to demonstrate the scope of their anticancer potential.

While extensive in vitro data exists, in vivo studies for many of these specific derivatives are still in early stages. The available research indicates that metabolic transformations may play a role in the in vivo activation of 8-aminoquinolines.

Cellular and Molecular Mechanisms of Antitumor Effects

The antitumor effects of quinoline derivatives are attributed to a variety of cellular and molecular mechanisms. These compounds can interfere with fundamental cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.

Key mechanisms of action include:

Inhibition of Key Enzymes: Quinoline derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerases, and tubulin polymerization. For example, certain quinoline-based compounds act as inhibitors of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, which is involved in angiogenesis.

DNA Damage and Apoptosis: Some quinoline derivatives, particularly platinum(II) complexes of 8-hydroxyquinoline, can induce DNA damage in cancer cells. This damage can trigger cellular senescence and apoptosis, a form of programmed cell death.

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. For instance, some derivatives have been shown to cause cell cycle arrest by suppressing key regulatory proteins.

Modulation of Cellular Homeostasis: The metal chelating properties of 8-aminoquinoline derivatives can disrupt the homeostasis of essential metal ions within cancer cells, contributing to their cytotoxic effects.

Other Emerging Biological Activities of 8-Aminoquinoline Derivatives

Beyond their antimicrobial and anticancer properties, 8-aminoquinoline derivatives have shown promise in a range of other therapeutic areas. nih.gov These emerging activities highlight the versatility of this chemical scaffold in drug discovery.

Antimalarial Activity: 8-Aminoquinolines have a long history in the fight against malaria. Primaquine, an 8-aminoquinoline analog, is a well-established drug for the treatment of relapsing malaria caused by Plasmodium vivax and P. ovale. nih.gov Research is ongoing to develop new 8-aminoquinoline derivatives with improved efficacy and safety profiles. Some of these compounds are active against blood-stage Plasmodium falciparum and are thought to work by inhibiting hematin polymerization.

Antioxidant Activity: Some 8-aminoquinoline derivatives have demonstrated antioxidant properties, which could be beneficial in conditions associated with oxidative stress. nih.gov

Antileishmanial and Antitrypanosomal Activities: Certain 8-aminoquinolines have shown activity against other protozoan parasites, including Leishmania and Trypanosoma species, suggesting their potential for the development of new treatments for neglected tropical diseases. nih.gov

Fluorescent Molecular Probes: The ability of 8-aminoquinoline derivatives to form complexes with metal ions has been exploited in the development of fluorescent molecular probes for the detection of metal ions in biological systems.

The diverse biological activities of 8-aminoquinoline derivatives underscore their importance as a privileged scaffold in medicinal chemistry, with the potential to yield new therapeutic agents for a variety of diseases.

Applications and Future Perspectives in Chemical Biology and Drug Discovery

3-Methylquinolin-8-amine as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis. The quinoline (B57606) core is a common scaffold in numerous bioactive compounds, and the amino group at the 8-position provides a reactive handle for a variety of chemical transformations. wikipedia.orgresearchgate.net This amine functionality can readily form amides, serving as a directing group for further functionalization of the quinoline ring system. wikipedia.org

The synthesis of functionalized 3-, 5-, 6-, and 8-aminoquinolines often proceeds through novel synthetic intermediates. nih.gov For instance, methods have been developed to prepare (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines, which then act as precursors to a range of N-functionalized aminoquinolines. nih.gov Such synthetic strategies highlight the adaptability of the aminoquinoline scaffold for creating libraries of compounds with diverse functionalities and potential biological activities. nih.gov The presence of the methyl group at the C3 position in this compound can influence the electronic properties and steric environment of the molecule, potentially guiding the regioselectivity of further reactions and providing a unique starting point for the synthesis of novel derivatives.

Development of Novel Therapeutics Based on the 8-Aminoquinoline (B160924) Scaffold

The 8-aminoquinoline scaffold is a "privileged" structure in drug discovery, most notably for its profound impact on the treatment of malaria. researchgate.netnih.gov Derivatives of 8-aminoquinoline are a critical class of antimalarial drugs because of their effectiveness against the liver stages of Plasmodium infections, making them essential for preventing relapse (radical cure), particularly for P. vivax and P. ovale malaria. researchgate.nettaylorandfrancis.com

Key 8-Aminoquinoline-Based Drugs:

Primaquine (B1584692): First synthesized in the 1940s, it remains the only widely available drug that targets the dormant liver-stage parasites (hypnozoites) and prevents the transmission of mature gametocytes. taylorandfrancis.comnih.govwikipedia.org

Tafenoquine: An analog of primaquine with a much longer elimination half-life, it was approved in 2018 for the radical cure of P. vivax malaria. wikipedia.orgresearchgate.net

Beyond malaria, the therapeutic potential of the 8-aminoquinoline scaffold extends to a wide range of diseases. Research has demonstrated that derivatives exhibit significant anticancer, antimicrobial, antioxidant, and antitubercular activities. nih.govacs.org The mechanism of action is often linked to their ability to chelate metal ions, which is crucial for the parasite's or cell's biological functions. nih.gov In the context of this compound, a study of various 8-aminoquinolines for activity against P. falciparum included a compound, WR 268379, which was the only one tested with a 3-methyl substituent instead of a 4-methyl group. asm.org This specific analog showed a distinct cross-resistance profile, suggesting that substitution at the C3 position can create derivatives that may overcome certain drug resistance mechanisms. asm.org

The versatility of this scaffold has led to the development of numerous derivatives targeting various health conditions.

| Therapeutic Area | Target Disease/Organism | Example Compounds/Derivatives | Mechanism of Action (if known) |

|---|---|---|---|

| Antimalarial | Plasmodium vivax, P. ovale, P. falciparum | Primaquine, Tafenoquine, Pamaquine | Effective against liver stages (hypnozoites) and gametocytes; interferes with parasite DNA and mitochondrial membranes. wikipedia.orgresearchgate.nettaylorandfrancis.com |

| Anticancer | Various cancer cell lines, including pancreatic cancer. | 8-hydroxyquinoline (B1678124) conjugates, Quinoline-1,2,3-triazole hybrids | Induces apoptosis, disrupts cell migration, inhibits angiogenesis, and arrests the cell cycle. researchgate.net |

| Antimicrobial | Gram-negative bacteria (P. shigelloides, S. dysenteriae) | 8-Aminoquinoline-Uracil metal complexes | Enhanced activity through metal complexation. nih.gov |

| Antitubercular | Mycobacterium tuberculosis | 8-Hydroxyquinoline series | Exerts bactericidal activity via copper-mediated toxicity, acting as copper ionophores. acs.org |

| Antileishmanial | Leishmania donovani | Sitamaquine | Active against Leishmania parasites. taylorandfrancis.com |

| Neurodegenerative Diseases | Alzheimer's Disease | 8-quinoline-N-substituted derivatives | Act as metal-chelating agents and possess antioxidant properties. nih.gov |

Integration of this compound in Material Science Research

The applications of quinoline derivatives extend beyond pharmacology into the realm of material science. mdpi.com These compounds are recognized for their utility as dyes, molecular sensors, and components in advanced materials due to their unique electronic and photophysical properties. mdpi.commdpi.com

Quinoline derivatives have gained popularity in third-generation photovoltaic applications, such as in dye-sensitized solar cells (DSSCs). researchgate.net Their properties, including absorption spectra and energy levels, make them suitable for use in these devices. researchgate.net Furthermore, quinoline derivatives are considered good materials for the emission layer of organic light-emitting diodes (OLEDs) and have been used in transistors. researchgate.net The structural framework of this compound, with its aromatic system and functional groups, suggests its potential as a building block for creating novel organic materials with tailored optical and electronic properties for such applications.

Challenges and Opportunities in the Translational Research of this compound Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve health outcomes. sanguinebio.com The journey of developing derivatives from a scaffold like this compound into approved therapeutics is fraught with challenges.

Challenges:

Toxicity: A major drawback of 8-aminoquinolines is their potential to cause dose-dependent hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions. researchgate.nettaylorandfrancis.com This toxicity has historically limited their widespread use and necessitates G6PD screening before administration. taylorandfrancis.com

Regulatory Hurdles: Navigating the complex and rigorous regulatory approval process is a significant challenge for any new therapeutic agent. cytivalifesciences.com This involves extensive preclinical and clinical trials to establish safety and efficacy, which is a lengthy and costly process. sanguinebio.comnih.gov

The "Valley of Death": A well-known challenge in drug development is the "valley of death," the gap between promising preclinical findings and successful clinical application. sanguinebio.com Many compounds fail during this transition due to a lack of efficacy, unforeseen toxicity in humans, or poor pharmacokinetic properties. nih.gov

Drug Resistance: The emergence of resistance to existing drugs is a constant threat, particularly in infectious diseases like malaria. researchgate.net

Opportunities:

Improved Therapeutic Index: A primary opportunity lies in the design and synthesis of novel 8-aminoquinoline derivatives with an improved therapeutic index—maximizing efficacy while minimizing toxicity. nih.gov Modifying the core structure, as with the 3-methyl substitution, can alter the metabolic pathways and potentially reduce the formation of toxic metabolites responsible for hemolysis.

Targeted Drug Delivery: Developing new drug delivery systems or formulations could help target the drug to the site of action, reducing systemic exposure and associated side effects.

Combination Therapies: Combining 8-aminoquinolines with other drugs can enhance efficacy and potentially lower the required dose, thereby reducing toxicity. nih.govnih.gov The choice of a partner drug is critical, as some combinations can increase toxicity while others show synergy. nih.gov

Expanded Therapeutic Applications: The diverse biological activities of the 8-aminoquinoline scaffold present a significant opportunity to repurpose or develop these compounds for other diseases, including various cancers, bacterial infections, and neurodegenerative disorders. nih.govnih.gov

The continued exploration of derivatives of this compound offers a promising avenue for discovering next-generation therapeutics and advanced materials, provided the inherent challenges in their development can be successfully navigated.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : NMR (e.g., 8.75 ppm for quinoline protons) and NMR (e.g., 146.9 ppm for aromatic carbons) identify substituent positions and conformational preferences .

- X-ray Crystallography : Resolves 3D molecular geometry, particularly useful for analyzing coordination complexes with transition metals (e.g., phosphorus-containing derivatives) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ 249.1386) and detects impurities .

How can reaction conditions be optimized to improve yields of this compound derivatives?

Q. Advanced Research Focus

- Solvent and Base Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency, while bases like KCO stabilize intermediates .

- Temperature Control : Heating under reflux (e.g., 80–110°C) accelerates cyclization but requires careful monitoring to avoid side reactions .

- Catalysis : Transition metals (e.g., Pd/C) may improve regioselectivity in cross-coupling reactions .

How should researchers address contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial efficacy) may arise from:

- Assay Variability : Standardize protocols (e.g., MTT assays for cytotoxicity) and cell lines .

- Dose-Response Relationships : Conduct IC profiling across multiple concentrations .

- Target Validation : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., tyrosine kinases) .

What methodologies are used to study the coordination chemistry of this compound with transition metals?

Q. Advanced Research Focus

- Complex Formation : The amine and quinoline nitrogen atoms act as donor sites, forming stable complexes with metals like Cu(II) or Fe(III) .

- Spectroscopic Analysis : UV-Vis (e.g., ligand-to-metal charge transfer bands) and EPR spectroscopy elucidate electronic structures .

- Stability Studies : Thermogravimetric analysis (TGA) assesses decomposition temperatures of metal complexes .

How can computational modeling enhance the design of this compound-based therapeutics?

Q. Advanced Research Focus

- Molecular Docking : Predict binding affinities to targets like DNA topoisomerases or G-protein-coupled receptors .

- MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. bromo groups) with bioactivity using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.